5'-Deoxy-5'-iodo-9-deazainosine 5'-Deoxy-5'-iodo-9-deazainosine
Brand Name: Vulcanchem
CAS No.: 102731-46-4
VCID: VC20826759
InChI: InChI=1S/C11H12IN3O4/c12-1-5-8(16)9(17)10(19-5)4-2-13-7-6(4)14-3-15-11(7)18/h2-3,5,8-10,13,16-17H,1H2,(H,14,15,18)/t5-,8-,9-,10+/m1/s1
SMILES: C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(O3)CI)O)O
Molecular Formula: C11H12IN3O4
Molecular Weight: 377.13 g/mol

5'-Deoxy-5'-iodo-9-deazainosine

CAS No.: 102731-46-4

Cat. No.: VC20826759

Molecular Formula: C11H12IN3O4

Molecular Weight: 377.13 g/mol

* For research use only. Not for human or veterinary use.

5'-Deoxy-5'-iodo-9-deazainosine - 102731-46-4

Specification

CAS No. 102731-46-4
Molecular Formula C11H12IN3O4
Molecular Weight 377.13 g/mol
IUPAC Name 7-[(2S,3R,4S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H12IN3O4/c12-1-5-8(16)9(17)10(19-5)4-2-13-7-6(4)14-3-15-11(7)18/h2-3,5,8-10,13,16-17H,1H2,(H,14,15,18)/t5-,8-,9-,10+/m1/s1
Standard InChI Key FKFBWNDSWWYBKW-KBHCAIDQSA-N
Isomeric SMILES C1=C(C2=C(N1)C(=O)N=CN2)[C@H]3[C@@H]([C@@H]([C@H](O3)CI)O)O
SMILES C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(O3)CI)O)O
Canonical SMILES C1=C(C2=C(N1)C(=O)N=CN2)C3C(C(C(O3)CI)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator